1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one
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Overview
Description
1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable pyrrole derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives .
Scientific Research Applications
1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one.
Pyrrole-2-carboxylic acid: A structurally related compound with different functional groups.
N,N-Dimethyl-4-aminopyridine: Another compound with a dimethylamino group attached to an aromatic ring
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
923606-06-8 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one |
InChI |
InChI=1S/C11H16N2O/c1-4-5-6-11(14)10-7-9(8-12-10)13(2)3/h4,7-8,12H,1,5-6H2,2-3H3 |
InChI Key |
DDGKTIHTQKAOLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CNC(=C1)C(=O)CCC=C |
Origin of Product |
United States |
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